Rifamycin B - 13929-35-6

Rifamycin B

Catalog Number: EVT-334961
CAS Number: 13929-35-6
Molecular Formula: C39H49NO14
Molecular Weight: 755.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifamycin B is a macrocyclic antibiotic belonging to the ansamycin group. It is produced by the actinobacterium Amycolatopsis mediterranei S699. [] Rifamycin B is primarily used as a precursor for the synthesis of rifamycin derivatives, including rifampicin, rifabutin, rifaximine, rifapentine, and rifalazil. [] These semi-synthetic derivatives are used as chemotherapeutic agents for treating tuberculosis, leprosy, and AIDS-related mycobacterial infections. [] While Rifamycin B itself is clinically less active, it serves as a valuable starting point for developing novel and more effective rifamycin analogs. []

Future Directions
  • Novel Rifamycin Analogs: Continued research on combinatorial biosynthesis and genetic manipulation of the rifPKS gene cluster holds promise for generating novel Rifamycin B analogs with enhanced activity against multidrug-resistant pathogens, particularly Mycobacterium tuberculosis. [, ]
  • Enhanced Production: Optimization of fermentation parameters and development of novel strategies, such as gene amplification and application of low molecular weight regulators, are crucial for improving the industrial production of Rifamycin B. [, , ]
  • Understanding Biosynthetic Pathway: Further research into the intricate details of Rifamycin B biosynthesis, including the role of various tailoring genes and the timing of key modifications, will provide valuable insights for targeted genetic manipulations and the development of novel analogs. [, , ]
Source

Rifamycin B is produced by the fermentation of specific strains of Streptomyces mediterranei, particularly mutant strains that have been optimized for higher yields. These bacteria thrive in nutrient-rich environments, and various fermentation conditions have been studied to enhance production efficiency. Notably, the addition of certain nutrients, such as yeast extract, has been shown to significantly increase rifamycin B yields during fermentation processes .

Classification

Rifamycin B belongs to the class of polyketide antibiotics. It is characterized by its complex molecular structure, which includes a naphthofuran moiety and a hydroxyl group that contribute to its biological activity. The compound is classified under the broader category of rifamycins, which also includes other derivatives like rifampin and rifabutin, used in treating various bacterial infections .

Synthesis Analysis

Methods

The biosynthesis of rifamycin B involves a series of enzymatic reactions catalyzed by polyketide synthases. The key enzymes identified in this pathway include RifA to RifE, which are responsible for the assembly of the rifamycin backbone from 3-amino-5-hydroxybenzoic acid. The final steps of synthesis involve modifications mediated by cytochrome P450 enzymes and transketolases, which facilitate transformations essential for producing active rifamycins .

Technical Details

The production process typically involves cultivating Streptomyces mediterranei in controlled fermentation conditions. Variations in temperature, pH, and nutrient composition are systematically optimized to maximize yield. For instance, using specific carbon sources like glucose and adjusting nitrogen levels can significantly influence antibiotic production rates .

Molecular Structure Analysis

Structure

Rifamycin B has a complex molecular structure characterized by its naphthofuran core and multiple functional groups that contribute to its pharmacological properties. The molecular formula is C22H23N3O6C_{22}H_{23}N_{3}O_{6}, with a molecular weight of approximately 405.43 g/mol.

Data

The structural analysis reveals critical features such as:

  • Naphthofuran ring: The core structure that is essential for its antibacterial activity.
  • Hydroxyl groups: Contributing to solubility and interaction with bacterial enzymes.
  • Amine group: Important for binding to bacterial RNA polymerase .
Chemical Reactions Analysis

Reactions

Rifamycin B undergoes several chemical reactions during its biosynthesis and modification:

  • Polyketide synthesis: Involves the condensation of acyl-CoA units.
  • Hydroxylation: Catalyzed by cytochrome P450 enzymes, modifying specific positions on the naphthofuran ring.
  • Esterification and etherification: Transformations that lead to the final active form of rifamycin B from its precursors .

Technical Details

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed to analyze these reactions and confirm the identity of intermediates and final products during synthesis .

Mechanism of Action

Process

Rifamycin B exerts its antibacterial effect primarily through inhibition of bacterial RNA polymerase. By binding to the β-subunit of this enzyme, it prevents transcription initiation, effectively halting protein synthesis in susceptible bacteria.

Data

Studies have shown that rifamycin B has a high affinity for the RNA polymerase complex, leading to bactericidal effects at low concentrations. Its mechanism is particularly effective against mycobacterial species, including Mycobacterium tuberculosis, making it a cornerstone in tuberculosis treatment regimens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an orange-red powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • pH stability: Stable within a pH range conducive to bacterial growth during fermentation.
  • Thermal stability: Decomposes at elevated temperatures; thus, storage conditions must be controlled.

Relevant analytical techniques include high-performance liquid chromatography (HPLC) for purity assessment and stability studies .

Applications

Scientific Uses

Rifamycin B has significant applications in microbiology and pharmacology:

  • Antibiotic therapy: Used as a first-line treatment for tuberculosis and other serious bacterial infections.
  • Research tool: Employed in studies investigating bacterial transcription mechanisms due to its specific action on RNA polymerase.
  • Synthetic biology: Its biosynthetic pathway serves as a model for engineering new antibiotics through genetic manipulation of producing strains .
Introduction to Rifamycin B

Historical Discovery and Taxonomic Classification of Amycolatopsis mediterranei

The discovery of Rifamycin B represents a landmark achievement in antibiotic research that emerged from meticulous taxonomic investigation. In 1957, microbiologists at Gruppo Lepetit SpA isolated an actinomycete strain from a soil sample collected near St. Raphael, France, which produced a complex of antibacterial compounds initially named "rifomycins" A through E [3] [6]. The producing organism was first classified as Streptomyces mediterranei by researchers Grazia Beretta and Pinhas Margalith, reflecting its morphological similarities to streptomycetes [3] [8]. This initial classification persisted until 1969 when Thiemann re-examined cell wall composition and proposed reclassification to Nocardia mediterranei based on the presence of meso-diaminopimelic acid (meso-DAP) and arabinose in the peptidoglycan, characteristic of nocardioform actinomycetes [6] [8].

A pivotal taxonomic revision occurred in 1986 when Lechevalier discovered the strain fundamentally differed from both Streptomyces and Nocardia species due to its lack of mycolic acids and resistance to nocardia-specific phages [1] [8]. This led to the establishment of the novel genus Amycolatopsis, with Amycolatopsis mediterranei as the type species. Modern genomic analyses have further refined this classification, revealing that Amycolatopsis mediterranei strains possess circular chromosomes (10.2 Mb in strain U32) with high GC content (approximately 70-72%), distinguishing them from the linear chromosomes of streptomycetes [8]. Crucially, the absence of genes for glycine incorporation in peptidoglycan cross-bridging and the presence of arabinose biosynthesis genes confirmed its taxonomic position separate from both Streptomyces and mycobacterial species [8]. The species underwent further renaming to Amycolatopsis rifamycinica based on 16S ribosomal RNA sequencing, though Amycolatopsis mediterranei remains widely used in scientific literature [3].

Table 1: Historical Taxonomic Reclassification of Rifamycin B-Producing Actinomycete

YearClassificationBasisKey Researchers
1957Streptomyces mediterraneiMorphological similarity to streptomycetesBeretta & Margalith
1969Nocardia mediterraneiCell wall composition (meso-DAP, arabinose)Thiemann
1986Amycolatopsis mediterraneiAbsence of mycolic acids; resistance to nocardiophagesLechevalier
2004Amycolatopsis rifamycinica16S ribosomal RNA sequence analysisBala et al.

Structural Characterization and Nomenclature of Rifamycin B

Rifamycin B (C~37~H~47~NO~12~; molecular weight 697.78 g/mol) serves as the principal biosynthetic precursor for clinically significant rifamycin derivatives [3] [9]. Its intricate ansamycin structure features a unique aliphatic ansa bridge connecting C-1 and C-8 of the naphthohydroquinone chromophore, creating a 25-membered macrocyclic ring system [4] [5]. The International Union of Pure and Applied Chemistry (IUPAC) designates Rifamycin B as (12Z,14E,24E)-(2S,16S,17S,18R,19R,20R,21S,22R,23S)-21-Acetoxy-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienimino)benzo[f]azocine-8-carboxylic acid, reflecting its stereochemical complexity [4] [9].

Critical functional groups include:

  • The C-1/C-8 naphthoquinone system essential for antimicrobial activity
  • C-4 carboxyl group (characteristic of Rifamycin B)
  • C-21 acetate ester
  • C-23 methoxy group
  • C-25 hydroxyl group
  • Multiple chiral centers along the ansa chain (C-16 to C-23) [4] [5] [9]

The carboxylic acid moiety at position 4 profoundly influences its physicochemical properties, conferring water solubility at neutral pH but limiting membrane permeability compared to semisynthetic derivatives [5]. Spectroscopic characterization reveals distinctive UV maxima at 223, 304, and 425 nm in methanol, while nuclear magnetic resonance studies confirm the trans geometry at C-14/C-15 and cis geometry at C-20/C-21 within the ansa bridge [4]. Rifamycin B displays stability in crystalline form but undergoes spontaneous oxidation and hydrolysis in aqueous solutions, transforming first to Rifamycin O (quinone form) and subsequently to Rifamycin S (hydroquinone) [3] [5].

Table 2: Key Structural Features and Properties of Rifamycin B

Structural FeatureChemical SignificanceBiological Consequence
Naphthohydroquinone chromophoreRedox-active centerEssential for RNA polymerase inhibition
C-4 Carboxylic acidIonizable group (pKa ~6.5)Limits cellular permeability; provides water solubility
C-21 Acetoxy groupEster functionalitySite for enzymatic hydrolysis during activation
C-23 Methoxy groupEther linkageSteric influence on target binding
Ansamycin bridge25-membered macrocycle with conjugated double bondsMaintains spatial orientation of pharmacophore
Multiple hydroxyl groupsSites for glycosylation or derivatizationImpacts solubility and metabolic conversion

Comparative Analysis of Rifamycin B Within the Ansamycin Family

Rifamycin B belongs to the ansamycin antibiotic family characterized by their aliphatic "handle" (Latin: ansa) bridging aromatic moieties. Within this family, structural variations significantly influence biological activity and therapeutic utility. Unlike streptovaricins or geldanamycins that incorporate aliphatic starters, rifamycins uniquely derive from 3-amino-5-hydroxybenzoic acid (AHBA), imparting the characteristic aromatic substitution pattern [2] [5]. Rifamycin B specifically differs from its derivatives Rifamycin S and SV through its C-4 carboxymethyl substituent instead of a hydrogen atom or hydroxyl group, respectively [3] [5].

This structural distinction profoundly impacts biological activity. While Rifamycin S and SV exhibit potent antibacterial effects against Gram-positive pathogens including mycobacteria, Rifamycin B demonstrates significantly lower intrinsic activity due to reduced affinity for bacterial DNA-dependent RNA polymerase [5]. However, its carboxyl group serves as a chemical handle for semisynthetic modifications that enhance pharmacokinetic properties. Clinically important derivatives like Rifampicin, Rifabutin, and Rifapentine all originate from chemical modifications at the C-3 and C-4 positions of Rifamycin B or its oxidized forms [3] [5].

Biosynthetically, Rifamycin B serves as the branch point for multiple natural rifamycin pathways. In Amycolatopsis mediterranei S699, Rifamycin B undergoes stepwise modifications including oxidation, glycosylation, and methylation to yield Rifamycin complex components [2] [7]. Strain-dependent variations exist—while S699 predominantly produces Rifamycin B, U32 directly accumulates Rifamycin SV through a truncated pathway lacking the cytochrome P450-mediated conversion to Rifamycin B [8]. This highlights Rifamycin B's central metabolic position: it functions both as an endpoint metabolite and a biosynthetic intermediate within the ansamycin family.

Properties

CAS Number

13929-35-6

Product Name

Rifamycin B

IUPAC Name

2-[[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid

Molecular Formula

C39H49NO14

Molecular Weight

755.8 g/mol

InChI

InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10-,14-13-,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1

InChI Key

SQTCRTQCPJICLD-OFAZVZOZSA-N

SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C

Synonyms

4-O-(Carboxymethyl)rifamycin; [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-_x000B_methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic Acid 21-Acetate;

Canonical SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)C

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)O)\C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.